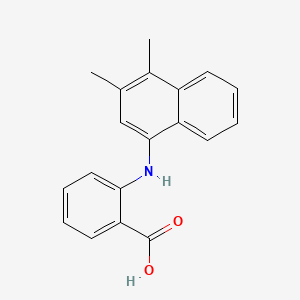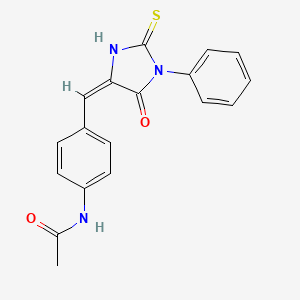
N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide is a complex organic compound featuring a thiazole ring. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of imidazolidin-2-one with cyanoacetic acid in acetic anhydride . Another method includes the microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions or the use of steam baths to facilitate the crystallization of the target compound. These methods are designed to be cost-effective and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide apart from these similar compounds is its unique combination of a thiazole ring with an imidazolidinylidene group, which contributes to its diverse biological activities and potential therapeutic applications .
Propiedades
Número CAS |
41534-92-3 |
|---|---|
Fórmula molecular |
C18H15N3O2S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[4-[(E)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N3O2S/c1-12(22)19-14-9-7-13(8-10-14)11-16-17(23)21(18(24)20-16)15-5-3-2-4-6-15/h2-11H,1H3,(H,19,22)(H,20,24)/b16-11+ |
Clave InChI |
DOGBLVDUFHVRCB-LFIBNONCSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


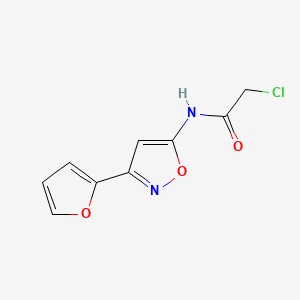
![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
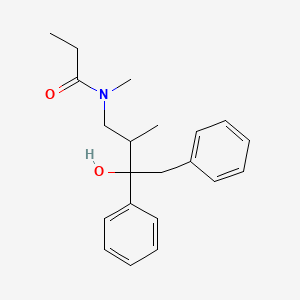
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
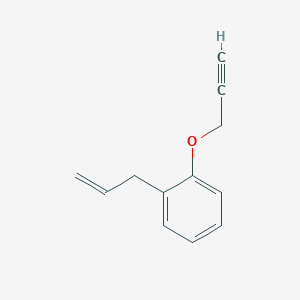
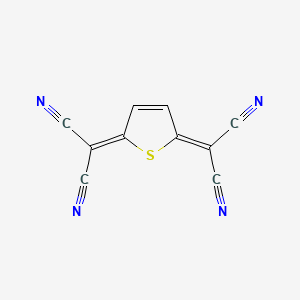

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)


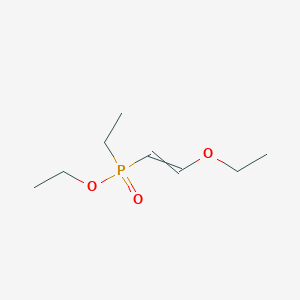
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)

